molecular formula C8H12N2O3 B1416387 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester CAS No. 2092814-46-3

2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester

Cat. No. B1416387
CAS RN: 2092814-46-3
M. Wt: 184.19 g/mol
InChI Key: DTBKBBDINBAKRH-UHFFFAOYSA-N
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Description

2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester, also known as ACPD, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential applications in research. ACPD is a derivative of pyrazole that acts as an agonist of metabotropic glutamate receptors (mGluRs) and has been used in various studies to investigate the function of these receptors.

Mechanism of Action

2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester works by binding to and activating mGluRs, which are G protein-coupled receptors that modulate the release of neurotransmitters in the CNS. Activation of mGluRs by this compound leads to the activation of downstream signaling pathways that regulate synaptic transmission, plasticity, and excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the CNS, including the modulation of synaptic transmission, plasticity, and excitability. It has been shown to enhance long-term potentiation (LTP) and inhibit long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are thought to underlie learning and memory processes.

Advantages and Limitations for Lab Experiments

2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester has several advantages for lab experiments, including its high potency and selectivity for mGluRs, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life, which requires frequent administration in experiments, and its potential off-target effects on other receptors and signaling pathways.

Future Directions

There are several future directions for research on 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester and its applications in neuroscience. Some potential areas of study include the development of more potent and selective mGluR agonists, the investigation of the role of mGluRs in neurodegenerative diseases, and the exploration of the therapeutic potential of mGluR modulators in the treatment of CNS disorders. Additionally, further studies are needed to elucidate the specific mechanisms underlying the effects of this compound on synaptic plasticity and excitability in the CNS.

Scientific Research Applications

2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester has been widely used in neuroscience research to study the role of mGluRs in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, plasticity, and excitability in the central nervous system (CNS) and has been implicated in the pathogenesis of several neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKBBDINBAKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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